6,6,6-Trifluoronorleucine is classified as a non-proteinogenic amino acid. It is derived from norleucine by the introduction of three fluorine atoms at the 6-position of the carbon chain. This modification alters the physicochemical properties of the amino acid, making it useful in various synthetic applications. The compound has been synthesized using various methods that leverage its unique fluorinated structure to enhance the stability and bioactivity of peptides and proteins.
The synthesis of 6,6,6-trifluoronorleucine typically involves asymmetric alkylation reactions using chiral glycine equivalents. A notable method includes the alkylation of a nickel(II) complex with trifluoroethyl iodide. The process can be summarized as follows:
The method has been reported to be scalable and reproducible for large-scale synthesis .
The molecular structure of 6,6,6-trifluoronorleucine features a backbone similar to that of norleucine but incorporates three fluorine atoms at the sixth carbon position. This substitution significantly influences its steric and electronic properties. The compound's stereochemistry can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .
Key structural data include:
6,6,6-Trifluoronorleucine participates in several chemical reactions typical for amino acids:
The mechanism of action for 6,6,6-trifluoronorleucine primarily revolves around its incorporation into peptide sequences where it can influence folding stability and binding affinity due to its fluorinated side chain. The presence of fluorine atoms enhances hydrophobic interactions and can stabilize secondary structures in peptides . Additionally, fluorinated amino acids often exhibit altered interactions with biological targets compared to their non-fluorinated counterparts.
The physical and chemical properties of 6,6,6-trifluoronorleucine are influenced by its fluorinated structure:
Relevant data include:
The applications of 6,6,6-trifluoronorleucine are broad and significant in various fields:
The strategic incorporation of fluorine into bioactive molecules profoundly influences their pharmacokinetic and physicochemical properties. Fluorine’s high electronegativity (3.98 on the Pauling scale) and small atomic radius (van der Waals radius: 1.47 Å) enable targeted modifications of molecular polarity, lipophilicity, and metabolic stability without significantly altering steric bulk. In amino acid design, fluorination disrupts enzymatic degradation pathways by strengthening C–F bonds (bond dissociation energy: ~485 kJ/mol) and imparts resistance to oxidative metabolism. The trifluoromethyl (–CF₃) group, in particular, enhances lipophilicity (π_R = 0.88 for –CF₃) and induces steric effects comparable to an isopropyl group while maintaining distinct electronic properties. These characteristics enable precise tuning of peptide-receptor interactions and proteolytic stability, making fluorinated amino acids indispensable in pharmaceutical design [1] [5].
Trifluoromethyl substitution at the ω-position of amino acids like norleucine generates steric and electronic perturbations distinct from non-fluorinated analogs. 6,6,6-Trifluoronorleucine (chemical name: (S)-2-amino-6,6,6-trifluorohexanoic acid; CAS: 120200-04-6) features a –CF₃ group replacing the terminal methyl of norleucine. This modification:
Research on 6,6,6-trifluoronorleucine emerged in the late 20th century alongside growing interest in fluorinated biomimetics. Key milestones include:
Table 1: Historical Development of 6,6,6-Trifluoronorleucine Research
Time Period | Key Advancements | References |
---|---|---|
1980s–1990s | Initial chemical synthesis via alkylation of chiral glycine equivalents; identification of CAS 120200-04-6 | [1] [3] |
Early 2000s | Application in peptide engineering for metabolic stabilization and enhanced receptor affinity | [1] [5] |
2010–2019 | Development of asymmetric synthesis routes (>82% yield, 99% ee); integration into proteomic studies via engineered aminoacyl-tRNA synthetases | [1] [5] [6] |
2020–Present | Scalable dynamic kinetic resolution (DKR) methods enabling 20 g-scale production | [6] |
Early syntheses focused on alkylation of Schiff base-nickel(II) complexes of glycine, but suffered from moderate enantioselectivity. The 2019 report of a dynamic kinetic resolution (DKR) approach using Ni(II)-chloride/(S)-4 ligand systems achieved near-quantitative diastereomeric excess (99.5% de) and 97% yield, resolving prior scalability limitations [6]. Concurrently, Yoo et al. engineered methionyl-tRNA synthetase (MetRS) mutants enabling residue-specific incorporation into GFP, demonstrating utility in protein engineering [5].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3